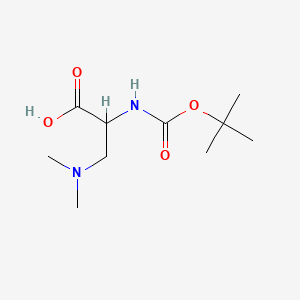

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid

説明

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a chemical compound that is structurally related to amino acids and is characterized by the presence of tert-butoxycarbonyl and dimethylamino groups. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an intermediate of Biotin, which is a water-soluble vitamin, was synthesized from L-cystine in a three-step process that included esterification, protection of amine, and thiol groups, achieving an overall yield of 67% . Another synthesis involved the preparation of an orthogonally protected boronic acid analog of aspartic acid, which was synthesized by alkylation as a key step . Additionally, the enantioselective synthesis of both enantiomers of a neuroexcitant analog was described, starting with a glycine derivative and proceeding through coupling and hydrolysis steps to achieve enantiopure products .

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid would include a tert-butoxycarbonyl group as a protecting group for the amino function, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The dimethylamino group would provide steric hindrance and could influence the reactivity of the molecule.

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of related molecules. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate was prepared and reacted with various amines and ambident nucleophiles to yield substitution products and fused heterocycles, demonstrating the versatility of such compounds in organic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The tert-butoxycarbonyl group is known for its stability under certain conditions and its ease of removal under acidic conditions. The dimethylamino group can affect the compound's basicity and solubility. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in synthesis.

科学的研究の応用

Deprotection of Boc Amino Acids and Peptides

- Scientific Field : Chemistry, specifically peptide synthesis .

- Application Summary : This research discusses the deprotection of Boc amino acids and peptides using a thermally stable ionic liquid .

- Methods of Application : The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This ionic liquid has low viscosity and high thermal stability .

- Results or Outcomes : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Scientific Field : Organic Chemistry .

- Application Summary : This research discusses a direct and sustainable method for the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .

- Methods of Application : The method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Synthesis of (S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

- Scientific Field : Organic Chemistry .

- Application Summary : This research discusses the synthesis of (S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid .

- Methods of Application : The method involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Results or Outcomes : The resultant compound has potential applications in synthetic organic chemistry .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551211 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid | |

CAS RN |

851653-36-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。